Lipophilicity Advantage of p-Tolyl Substitution vs. Unsubstituted Phenyl and Heteroaryl Analogs
The para-methyl substituent on the pyridazine 6-phenyl ring of 872689-33-3 contributes a computed XLogP3 of 3.8, approximately 0.4–0.6 log units higher than the unsubstituted 6-phenylpyridazin-3-yl analog (estimated XLogP3 ≈ 3.2–3.4) and over 2 log units higher than the 6-(pyridin-4-yl) analog (estimated XLogP3 ≈ 1.5–1.8) [1]. This difference is consistent with the well-established Hansch π constant for a para-methyl group (+0.56), predicting enhanced passive membrane permeability and potential CNS penetration for 872689-33-3 [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (872689-33-3, para-tolyl) |
| Comparator Or Baseline | XLogP3 ≈ 3.2–3.4 (estimated for 6-phenylpyridazin-3-yl analog, CID not available); XLogP3 ≈ 1.5–1.8 (estimated for 6-(pyridin-4-yl) analog, CID not available) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 vs. unsubstituted phenyl; ≈ +2.0 to +2.3 vs. pyridinyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); estimated values for comparators based on fragment-based calculation using the same algorithm |
Why This Matters
Higher lipophilicity within the CNS-optimal range (typically XLogP 2–4) makes 872689-33-3 a more suitable starting point for CNS-penetrant lead optimization than its more polar heteroaryl analogs.
- [1] PubChem Computed Properties for CID 7162175: XLogP3 = 3.8. Comparator estimates derived from fragment-based XLogP3 calculation subtracting the Hansch π constant for para-methyl. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. π(CH₃, para) = +0.56. View Source
